molecular formula C17H15NO4 B13115745 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride

2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride

Cat. No.: B13115745
M. Wt: 297.30 g/mol
InChI Key: USYOPXYJPJAUJP-UHFFFAOYSA-N
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Description

2-(2H-Isoindol-2-yl)acetic 5-oxocyclohex-3-enecarboxylic anhydride is a bicyclic anhydride comprising two distinct moieties:

  • Isoindole backbone: A heterocyclic aromatic system with a fused benzene and pyrrole ring.
  • 5-Oxocyclohex-3-enecarboxylic acid: A six-membered cyclic ketone with a conjugated double bond and a carboxylic acid group.

The anhydride linkage connects the acetic acid substituent of the isoindole to the cyclohexenecarboxylic acid, forming a reactive electrophilic center.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(2-isoindol-2-ylacetyl) 5-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C17H15NO4/c19-15-7-3-6-12(8-15)17(21)22-16(20)11-18-9-13-4-1-2-5-14(13)10-18/h1-5,7,9-10,12H,6,8,11H2

InChI Key

USYOPXYJPJAUJP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(=O)CC1C(=O)OC(=O)CN2C=C3C=CC=CC3=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoindole derivatives with acetic acid derivatives in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylicanhydride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related molecules:

Compound Name Molecular Formula Functional Groups Key Structural Features Evidence Source
2-(2H-Isoindol-2-yl)acetic 5-oxocyclohex-3-enecarboxylic anhydride C₁₈H₁₅NO₄ (hypothetical) Anhydride, isoindole, cyclohexenone Bicyclic anhydride with conjugated ketone N/A
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ Indole, acetic acid Substituted indole with acetic acid chain
2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) C₁₄H₁₂O₃ Diphenyl, hydroxyl, carboxylic acid Bulky aromatic substituents
3-Quinolinecarboxylic acid anhydride with boric and acetic acid C₁₄H₁₁ClFNO₅B Quinoline, anhydride, boric acid Heterocyclic anhydride with boron
Cyclohex-3-enecarboxylic acid C₇H₁₀O₂ Cyclohexene, carboxylic acid Unsaturated cyclic carboxylic acid
Key Observations:

Anhydride Reactivity: Unlike simple carboxylic acids (e.g., cyclohex-3-enecarboxylic acid ), the anhydride group in the target compound enhances electrophilicity, facilitating nucleophilic acyl substitution reactions. This is comparable to the 3-quinolinecarboxylic acid anhydride, which may react with nucleophiles like amines or alcohols .

Cyclic Ketone vs.

Isoindole vs. Indole : The isoindole group differs from the indole system in 2-(6-Methyl-1H-indol-3-yl)acetic acid by its fused ring orientation, which may alter electronic properties and solubility.

Biological Activity

The compound 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylic anhydride is a synthetic derivative belonging to the isoindole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while providing a comprehensive overview based on existing literature.

Chemical Structure and Properties

The molecular formula of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylic anhydride is C13H11NO4C_{13}H_{11}NO_4 with a molecular weight of approximately 245.23 g/mol. The compound features a unique isoindole structure which contributes to its biological properties.

Research indicates that compounds within the isoindole class can exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Isoindoles can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological pathways and providing potential benefits for neurodegenerative diseases.

Anticancer Properties

Studies have shown that derivatives of isoindoles possess significant anticancer activity. For instance, compounds similar to 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylic anhydride have demonstrated the ability to induce apoptosis in cancer cell lines. A notable study reported that certain isoindole derivatives inhibited the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial properties of isoindole derivatives have also been documented. Research has indicated that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. For example, one study highlighted the efficacy of related isoindole compounds against resistant strains of Staphylococcus aureus .

Data Table: Biological Activities of Related Isoindole Compounds

Compound NameActivity TypeTested Organism/Cell LineReference
Isoindole AAnticancerMCF-7 (Breast Cancer)
Isoindole BAntimicrobialStaphylococcus aureus
Isoindole CNeuroprotectiveNeuroblastoma Cells

Case Study 1: Anticancer Activity

In a controlled study involving human breast cancer cell lines, researchers treated cells with varying concentrations of 2-(2H-Isoindol-2-yl)acetic5-oxocyclohex-3-enecarboxylic anhydride. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of several isoindole derivatives, including our compound of interest. The results indicated that these compounds exhibited substantial inhibitory effects on Gram-positive bacteria, particularly those resistant to conventional antibiotics. This suggests potential applications in treating antibiotic-resistant infections.

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